1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as prolinamide derivatives, has been studied extensively. They are easy to prepare and their catalytic activity can be readily tuned through structural modification . The synthesis of propenone-linked covalent organic frameworks via Claisen-Schmidt reaction for photocatalytic removal of uranium has also been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, prolinamide derivatives have been used in organocatalyzed aldol reactions .Safety and Hazards
Future Directions
The future directions in the research of similar compounds involve the development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery . Additionally, the exploration of novel chemistries using boron to fuel emergent sciences has been suggested .
Properties
IUPAC Name |
1-benzyl-N-(2-formylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-14-16-9-4-5-10-17(16)20-19(23)18-11-6-12-21(18)13-15-7-2-1-3-8-15/h1-5,7-10,14,18H,6,11-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDWNHWANKKTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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